molecular formula C11H10BrNO2S B3284820 Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate CAS No. 791614-77-2

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Cat. No. B3284820
M. Wt: 300.17 g/mol
InChI Key: MPCZHESOFLZYKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate is a chemical compound with the molecular formula C11H10BrNO2S . It has a molecular weight of 300.17 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate involves the reaction of 5-bromo-2-methylbenzothiazole with diethyl carbonate in the presence of 1M LHMDS THF solution . The reaction is carried out under nitrogen atmosphere at -60 to -78 C for 80 minutes . After the reaction, the mixture is treated with 1M hydrochloric acid and ethyl acetate . The organic layer is then washed with saturated sodium bicarbonate solution and brine, and dried over sodium sulfate . The solvent is evaporated under reduced pressure to yield the compound as a brown solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

properties

IUPAC Name

ethyl 2-(5-bromo-1,3-benzothiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCZHESOFLZYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Synthesis routes and methods

Procedure details

A mixture of the crude material from Example 2C (2.7 g, 8.5 mmol) in acetic acid (60 mL) and heated to 110° C. Then Zn (18 equivalents) was added slowly in portions over 30 min to the mixture under nitrogen. After the completion the mixture was cooled to room temperature and the Zn residue was filtered off. The filter cake was washed with MeOH. And the combined filtrate was stripped to dryness. The residue was dissolved in 70 mL of chloroform and washed with water twice. The chloroform solution was dried with anhydrous MgSO4 and concentrated to dryness. The crude product was purified by column chromatography (silica gel, 10% EtOAc/Hexane). Purified yield for the three steps from example 2B-2D was 1.11 g (43.3%).
Name
crude material
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate
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Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate
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Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

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